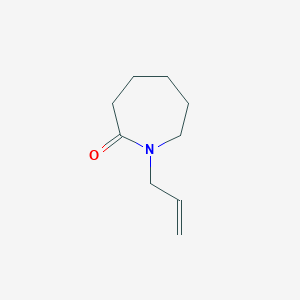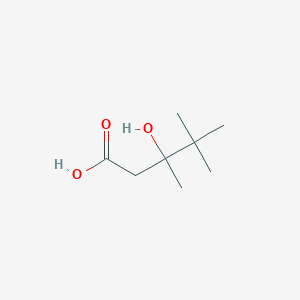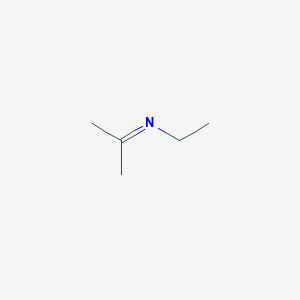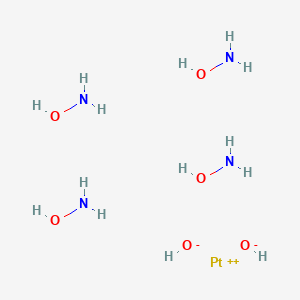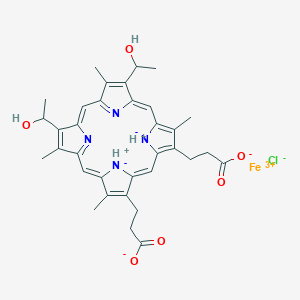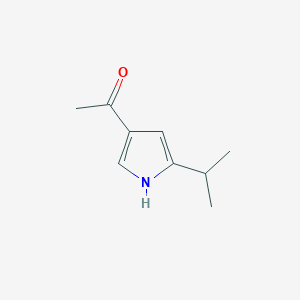![molecular formula C19H16O3 B097509 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol CAS No. 16053-72-8](/img/structure/B97509.png)
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol, also known as 7-hydroxymethyl-8,9-dihydro-9,10-epoxybenzo[a]pyrene (BPDE), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a potent mutagen and carcinogen that has been extensively studied due to its role in the development of various types of cancers.
Mecanismo De Acción
BPDE exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between the BPDE molecule and DNA. These adducts can cause mutations in the DNA sequence, leading to the development of cancerous cells. BPDE can also interfere with DNA repair mechanisms, further increasing the risk of cancer development.
Efectos Bioquímicos Y Fisiológicos
BPDE has been shown to have a variety of biochemical and physiological effects on the human body. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and DNA damage. BPDE can also induce inflammation and alter gene expression, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPDE is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health. However, due to its toxicity, it must be handled with care in the laboratory setting. Additionally, the synthesis of BPDE can be complex and time-consuming, limiting its use in certain experiments.
Direcciones Futuras
1. Further studies are needed to understand the role of BPDE in the development of specific types of cancers.
2. Research should be conducted to identify potential therapeutic targets for BPDE-induced cancers.
3. The effects of BPDE on epigenetic modifications should be studied to better understand its role in cancer development.
4. The development of new methods for synthesizing BPDE could expand its use in scientific research.
5. Studies should be conducted to better understand the effects of BPDE on human health and the environment.
Métodos De Síntesis
BPDE can be synthesized through the reaction of benzo[a]pyrene with peroxyacetic acid. This reaction produces a mixture of BPDE isomers, including 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) and 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE II).
Aplicaciones Científicas De Investigación
BPDE has been extensively studied for its role in the development of various types of cancers, including lung, liver, and skin cancer. It has been shown to induce mutations in DNA, leading to the development of cancerous cells. BPDE is also used in scientific research to study the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health.
Propiedades
Número CAS |
16053-72-8 |
|---|---|
Nombre del producto |
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2 |
Clave InChI |
IAVXTYVFOYQFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Sinónimos |
7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol 7-OHMBA-8,9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



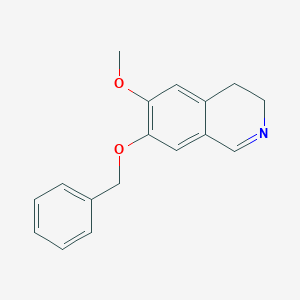
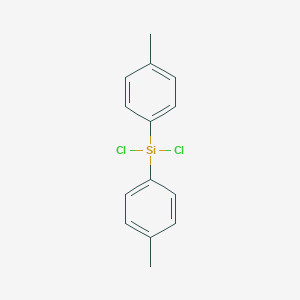
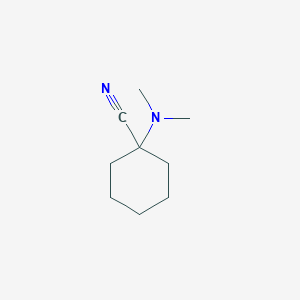
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
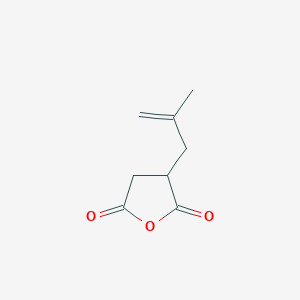
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
